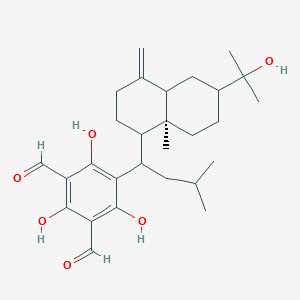![molecular formula C15H22O2 B12437905 7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B12437905.png)
7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by its three methyl groups and a carboxylic acid functional group attached to a bicyclo[8.1.0]undeca-2,6-diene framework. The presence of multiple double bonds and a rigid bicyclic structure makes it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functional group modifications to introduce the carboxylic acid and methyl groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Industrial methods also focus on minimizing waste and maximizing the use of raw materials through recycling and recovery processes.
化学反应分析
Types of Reactions
7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds or the carboxylic acid group.
Substitution: The methyl groups and the carboxylic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and enzyme activities.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism by which 7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s rigid structure allows it to fit into specific binding sites, influencing biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Bicyclogermacrene: Another bicyclic compound with similar structural features but different functional groups.
Isobicyclogermacrene: A stereoisomer of bicyclogermacrene with distinct chemical properties.
cis-Bicyclogermacradiene: A compound with a similar bicyclic framework but different double bond configurations.
trans-Bicyclogermacradiene: Another stereoisomer with unique reactivity.
Uniqueness
7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid stands out due to its specific combination of methyl groups and a carboxylic acid functional group. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-6-11(14(16)17)9-13-12(8-7-10)15(13,2)3/h5,9,12-13H,4,6-8H2,1-3H3,(H,16,17) |
InChI 键 |
BBGNZFMMXLMZRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12437824.png)
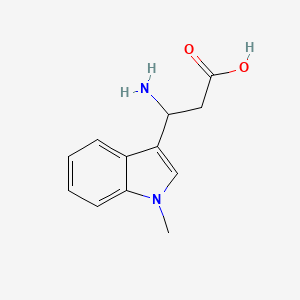
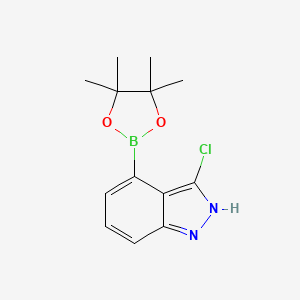
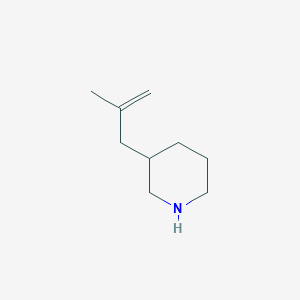

![Methyl (1S,5R,7S)-5,7-dihydroxy-7-methyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-1H,4AH,5H,6H,7AH-cyclopenta[C]pyran-4-carboxylate](/img/structure/B12437854.png)

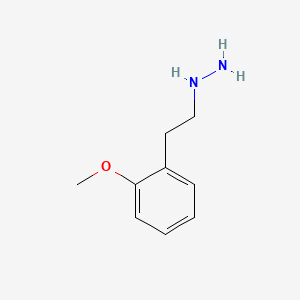
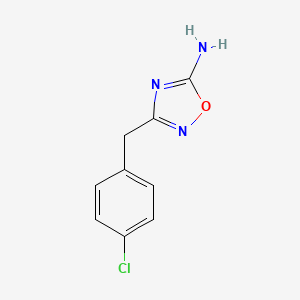
![1-Boc-3-[(3-bromophenyl-amino)-methyl]-pyrrolidine](/img/structure/B12437878.png)
![Methyl 2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B12437886.png)


